molecular formula C9H17NO2 B12425302 Gabapentin-d6

Gabapentin-d6

Cat. No.: B12425302
M. Wt: 177.27 g/mol
InChI Key: UGJMXCAKCUNAIE-NMFSSPJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gabapentin-d6 is a deuterated form of gabapentin, an anticonvulsant and analgesic medication. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the stability and alter the pharmacokinetic properties of the compound. Gabapentin itself is widely used for the treatment of epilepsy, neuropathic pain, and other neurological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gabapentin-d6 involves the incorporation of deuterium into the gabapentin molecule. One common method is the hydrogen-deuterium exchange reaction, where the hydrogen atoms in gabapentin are replaced with deuterium using deuterated reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: Gabapentin-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gabapentin-d6 has numerous applications in scientific research:

Mechanism of Action

Gabapentin-d6, like gabapentin, exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium ions into neurons, thereby decreasing the release of excitatory neurotransmitters such as glutamate. This mechanism helps in controlling seizures and alleviating neuropathic pain .

Comparison with Similar Compounds

Uniqueness of Gabapentin-d6: this compound’s deuterated nature provides enhanced stability and potentially altered pharmacokinetics compared to its non-deuterated counterpart. This makes it a valuable tool in research for more accurate quantification and analysis of gabapentin’s effects .

Biological Activity

Gabapentin-d6, a deuterated form of gabapentin, is primarily studied for its biological activity in the context of pain management, neurological disorders, and potential misuse. This article provides a comprehensive overview of its mechanisms of action, pharmacological effects, and relevant research findings.

This compound shares similar mechanisms with its parent compound, gabapentin. It is known to interact with voltage-gated calcium channels (VGCCs), particularly the auxiliary subunit, which modulates neurotransmitter release. Key mechanisms include:

  • Inhibition of Glutamate Release : this compound reduces the release of excitatory neurotransmitters like glutamate, which is crucial in the pathophysiology of neuropathic pain .
  • Enhancement of GABA Synthesis : It has been shown to increase GABA synthesis, leading to enhanced inhibitory neurotransmission .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by increasing levels of anti-inflammatory cytokines such as IL-10 .

2. Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of gabapentin, characterized by:

  • Absorption : this compound is absorbed through the gastrointestinal tract with peak plasma concentrations typically achieved within 2-3 hours post-administration.
  • Distribution : It crosses the blood-brain barrier effectively due to its lipophilic nature .
  • Elimination : The compound has a half-life ranging from 5 to 7 hours, with renal excretion as the primary elimination pathway.

3.1 Pain Management

This compound has been evaluated in various models for its efficacy in treating neuropathic pain:

  • In rat models, this compound significantly reduced mechanical allodynia and thermal hyperalgesia, demonstrating its analgesic properties .
  • Clinical trials indicate that gabapentin formulations are effective in managing conditions such as diabetic neuropathy and postherpetic neuralgia .

3.2 Neurological Disorders

This compound has shown promise in neurological applications:

  • It exhibits anticonvulsant properties across various animal models, including those for generalized tonic-clonic seizures .
  • The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where it prevents neuronal death .

4. Case Studies and Clinical Trials

Recent studies have highlighted the clinical implications of this compound:

  • A multicenter trial compared the efficacy of gabapentin liquid formulations against tramadol for chronic neuropathic pain in children. Results indicated similar efficacy with potentially better tolerability for gabapentin .
  • Another study focused on substance misuse among individuals prescribed gabapentin, revealing a trend towards misuse primarily among those with chronic pain conditions seeking relief .

5. Summary of Findings

The following table summarizes key findings regarding this compound's biological activity:

Aspect Details
Mechanisms of ActionInhibition of VGCCs, enhancement of GABA synthesis, anti-inflammatory effects
PharmacokineticsPeak concentration at 2-3 hours; half-life 5-7 hours; renal excretion
Pain Management EfficacySignificant reduction in neuropathic pain in animal models
Neurological ApplicationsAnticonvulsant effects; neuroprotection in ALS models
Clinical InsightsEffective in pediatric pain management; potential for misuse

Properties

Molecular Formula

C9H17NO2

Molecular Weight

177.27 g/mol

IUPAC Name

2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2

InChI Key

UGJMXCAKCUNAIE-NMFSSPJFSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)[2H]

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.